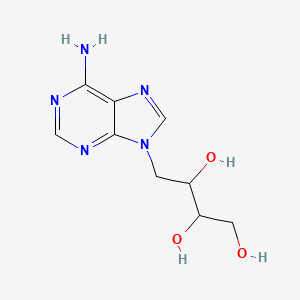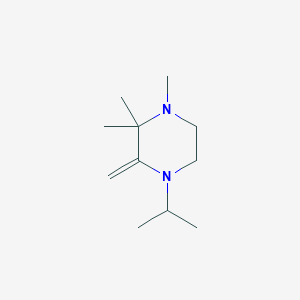
Chloro(tripropoxy)germane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(tripropoxy)germane is an organogermanium compound with the chemical formula GeCl(OPr)₃ It is a derivative of germane, where three propoxy groups and one chlorine atom are bonded to the germanium atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloro(tripropoxy)germane can be synthesized through several methods. One common approach involves the reaction of germanium tetrachloride (GeCl₄) with propanol in the presence of a base. The reaction typically proceeds as follows:
GeCl4+3C3H7OH→GeCl(OPr)3+3HCl
This reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants. The product is then purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include the use of automated reactors and continuous flow systems to optimize yield and efficiency. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Chloro(tripropoxy)germane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides, to form new organogermanium compounds.
Oxidation Reactions: The compound can be oxidized to form germanium dioxide (GeO₂) or other higher oxidation state species.
Reduction Reactions: Reduction of this compound can yield germane (GeH₄) or other lower oxidation state germanium compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium alkoxides or amines are commonly used. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under mild heating.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products
Substitution: New organogermanium compounds with different functional groups.
Oxidation: Germanium dioxide (GeO₂) and other oxidized species.
Reduction: Germane (GeH₄) and other reduced germanium compounds.
Scientific Research Applications
Chloro(tripropoxy)germane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds. It is also employed in catalysis and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and as a component in bioinorganic chemistry studies.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as semiconductors and optical materials, due to its unique electronic properties.
Mechanism of Action
The mechanism by which chloro(tripropoxy)germane exerts its effects depends on the specific reaction or application. In substitution reactions, the chlorine atom is typically displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation and reduction reactions, the germanium atom undergoes changes in its oxidation state, facilitated by the transfer of electrons.
Comparison with Similar Compounds
Chloro(tripropoxy)germane can be compared with other organogermanium compounds, such as:
Chloro(trimethoxy)germane (GeCl(OMe)₃): Similar in structure but with methoxy groups instead of propoxy groups.
Chloro(triethoxy)germane (GeCl(OEt)₃): Contains ethoxy groups instead of propoxy groups.
Tetrachlorogermane (GeCl₄): Lacks the alkoxy groups and has four chlorine atoms bonded to germanium.
The uniqueness of this compound lies in its specific combination of propoxy groups and a chlorine atom, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
90725-34-1 |
|---|---|
Molecular Formula |
C9H21ClGeO3 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
chloro(tripropoxy)germane |
InChI |
InChI=1S/C9H21ClGeO3/c1-4-7-12-11(10,13-8-5-2)14-9-6-3/h4-9H2,1-3H3 |
InChI Key |
BXTHVOLJDCWHHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCO[Ge](OCCC)(OCCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3,8-dioxatricyclo[3.2.1.02,4]octane-6-carboxylate](/img/structure/B14346841.png)
![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 2,6-dimethyl-, 3,5-diethyl ester](/img/structure/B14346844.png)
![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid](/img/structure/B14346851.png)


![1-Methyl-2,5-bis[(trimethylsilyl)oxy]-1H-pyrrole](/img/structure/B14346869.png)



![3-{4-[3-(Decyloxy)-3-oxoprop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B14346899.png)
![1-Propanol, 3-[[(4-nitrophenyl)methylene]amino]-](/img/structure/B14346904.png)


